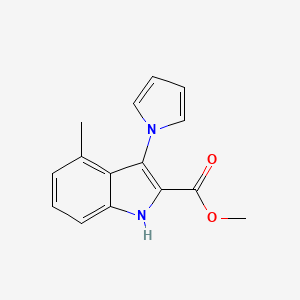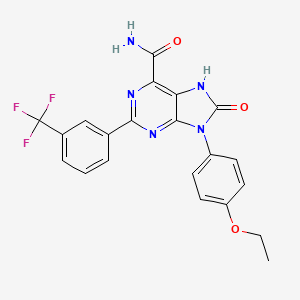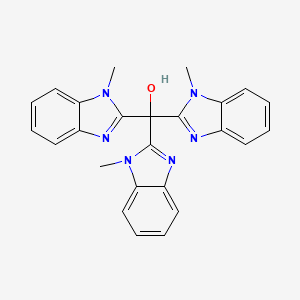
Tris(1-methylbenzimidazol-2-yl)methanol
カタログ番号 B2649304
CAS番号:
172269-93-1
分子量: 422.492
InChIキー: XVHDFCKAQYIDNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The tris(1,2,3-triazol-4-yl)methane framework offers a highly versatile architecture for ligand design . Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis and characterisation of the homoleptic complexes [M (ttzm) 2 ] (PF 6) 2 (ttzm = tris (1-benzyl-1,2,3-triazol-4-yl)- p -anisolylmethane; M = Fe ( Fe ), Ru ( Ru ), Os ( Os )) have been reported . Initial attempts to prepare Ru by reaction of [Ru ( p -cymene)Cl 2] 2 and ttzm also led to the isolation of the heteroleptic complex [Ru ( p -cymene) (ttzm)] (PF 6) 2 .Molecular Structure Analysis
The structures of [Ru ( p -cymene) (ttzm)] (PF 6) 2, [Fe (ttzm) 2] 2+ (as its BPh 4− salt) and Os were solved by X-ray diffraction . The homoleptic Fe ( II) and Os ( II) containing cations adopt distorted octahedral geometries due to the steric interactions between the ansiole and triazole rings of the ttzm ligands .Chemical Reactions Analysis
The homoleptic complexes all adopt a low-spin d 6 configuration and exhibit reversible M ( II )/M ( III) processes (+0.35 to +0.72 V vs. Fc/Fc + ) . These oxidation processes are cathodically shifted relative to those of related hexatriazole donor based complexes with density functional theory (DFT) calculations showing the metal d-orbitals are destabilised through a π-donor contribution from the triazole rings .Physical And Chemical Properties Analysis
Tris(1-methylimidazol-2-ylmethyl)amine has a molecular formula of C15H21N7 and an average mass of 299.374 Da .作用機序
将来の方向性
特性
IUPAC Name |
tris(1-methylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O/c1-29-19-13-7-4-10-16(19)26-22(29)25(32,23-27-17-11-5-8-14-20(17)30(23)2)24-28-18-12-6-9-15-21(18)31(24)3/h4-15,32H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHDFCKAQYIDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=NC4=CC=CC=C4N3C)(C5=NC6=CC=CC=C6N5C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Azido-3-(pentafluorosulfanyl)benzene
2199182-59-5

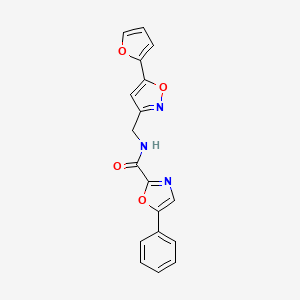
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2649222.png)
![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2649226.png)
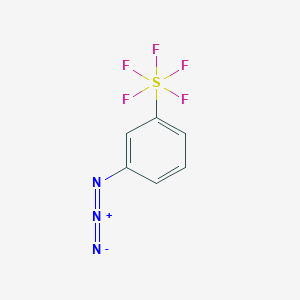
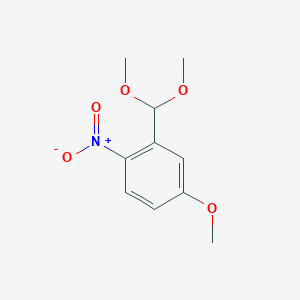
![2-(4-{[4-(3-Methylphenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2649230.png)
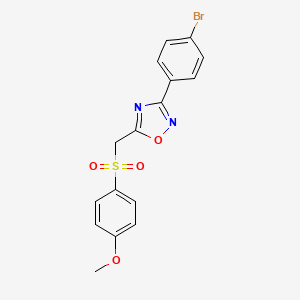

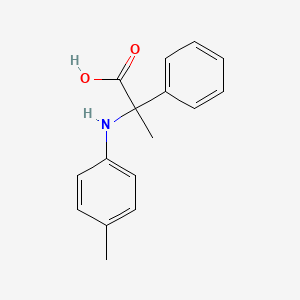
![Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2649235.png)
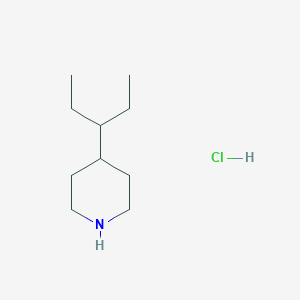
![Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2649240.png)
